molecular formula C19H15ClN2O2 B2691403 1-benzyl-N-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1004256-10-3

1-benzyl-N-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2691403
CAS No.: 1004256-10-3
M. Wt: 338.79
InChI Key: IRVDESYLNWDAKE-UHFFFAOYSA-N
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Description

1-Benzyl-N-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridinone-based carboxamide derivative. Its synthesis typically involves coupling 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with an aniline derivative, such as 3-chloroaniline, under mild reaction conditions (e.g., 0°C) to optimize yield and purity . This compound shares structural motifs with protease inhibitors, particularly those targeting Trypanosoma cruzi proteasomes, where the benzyl and 3-chlorophenyl groups contribute to binding affinity and selectivity .

Properties

IUPAC Name

1-benzyl-N-(3-chlorophenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c20-16-7-4-8-17(11-16)21-19(24)15-9-10-18(23)22(13-15)12-14-5-2-1-3-6-14/h1-11,13H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVDESYLNWDAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chlorobenzylamine with a dihydropyridine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine core to a pyridine derivative.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Halogenation or alkylation reactions can introduce new substituents to the aromatic ring or the dihydropyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are employed under conditions that may include catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various halogenated or alkylated compounds.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is primarily studied for its potential therapeutic effects. Research indicates that it may exhibit activities such as:

  • Anti-inflammatory : Studies have shown that derivatives of dihydropyridines, including this compound, can inhibit inflammatory pathways. For instance, compounds with similar structures have been evaluated for their ability to reduce edema in animal models, demonstrating significant anti-inflammatory effects compared to standard drugs like diclofenac sodium .
  • Antimicrobial : The compound's structure suggests potential antibacterial properties. Dihydropyridine derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth .
  • Antihypertensive : The dihydropyridine core is known for its antihypertensive properties. Similar compounds have been synthesized and tested for their ability to lower blood pressure in animal models, with some exhibiting efficacy comparable to established antihypertensive agents like nifedipine .

Mechanisms of Action
The biological activity of 1-benzyl-N-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, leading to therapeutic effects in conditions such as hypertension and inflammation .
  • Receptor Binding : It is hypothesized that the compound can bind to specific receptors, altering their activity and contributing to its pharmacological effects. This mechanism is crucial for understanding its potential as a drug candidate.

Industrial Applications

Material Science
Beyond medicinal applications, this compound can be utilized in the development of new materials. Its unique chemical structure allows it to serve as a building block for synthesizing more complex molecules used in various industrial processes.

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceObservations
Anti-inflammatoryKumar et al., 2004Significant reduction in edema compared to control
AntimicrobialForoughifar et al., 2018Effective against Escherichia coli and Bacillus subtilis
AntihypertensiveAlam et al., 2010Five compounds showed potent blood pressure reduction

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and biological relevance:

Compound Name Substituent Variations Molecular Formula Molecular Weight Key Findings/Applications Reference
1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 3-(Cyclopropylcarbamoyl)phenyl instead of 3-Cl C23H22N3O3 388.44 Enhanced proteasome inhibition (23% yield)
1-Benzyl-N-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 2-Chlorophenyl instead of 3-chlorophenyl C19H15ClN2O2 338.79 Structural analog; no reported bioactivity
5-Acetyl-N,1-bis(3-chlorophenyl)-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide Additional acetyl and methyl groups C21H16Cl2N2O3 415.27 Improved thermal stability (mp 231–232°C)
5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide Trifluoromethylbenzyl and 5-Cl substituents C20H14ClF3N2O2 406.79 High lipophilicity; potential CNS activity
5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Dual 3-Cl and 4-methoxyphenyl groups C20H16Cl2N2O3 403.26 Dual substituent effects on solubility

Structural and Functional Insights

  • Substituent Position Sensitivity : Replacing the 3-chlorophenyl group with a 2-chlorophenyl (as in ) reduces steric hindrance but may diminish target binding, as seen in proteasome inhibitors where meta-substitution optimizes interactions .
  • Dual Substituents : Compounds like demonstrate how combining 3-Cl and 4-methoxyphenyl groups balances solubility and binding, though methoxy groups may introduce metabolic instability .

Biological Activity

1-benzyl-N-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a dihydropyridine core, which is a common scaffold in many biologically active molecules. Its chemical structure can be represented as follows:

  • Molecular Formula : C21_{21}H18_{18}ClN3_{3}O
  • CAS Number : 1004256-10-3

This structure allows for various modifications that can influence its biological activity.

Synthesis

The synthesis of 1-benzyl-N-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves the condensation of 3-chlorobenzylamine with a dihydropyridine derivative under controlled conditions. Common methods include:

  • Reaction Conditions : Moderate temperatures in inert atmospheres to prevent side reactions.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
  • Receptor Binding : It can bind to specific receptors, altering their activity and leading to biological effects.

Pharmacological Properties

Research indicates that 1-benzyl-N-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exhibits several pharmacological properties:

  • Antitumor Activity : Studies have shown that related compounds demonstrate significant cytotoxicity against various cancer cell lines.
  • Antimicrobial Effects : The compound has been evaluated for its ability to inhibit bacterial growth, showing promise as an antimicrobial agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 1-benzyl-N-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Notable findings include:

StudyFindingsReference
Study on Anticancer ActivityDemonstrated IC50_{50} values indicating potent inhibition against HeLa and HCT116 cell lines.
Antimicrobial EvaluationShowed significant antibacterial activity against Gram-positive bacteria.
Enzyme Inhibition StudyIdentified as a potent inhibitor of cyclin-dependent kinases (CDK2 and CDK9).

Comparative Analysis with Similar Compounds

The biological activity of 1-benzyl-N-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be compared with structurally similar compounds:

Compound NameStructure SimilarityBiological Activity
1-benzyl-N-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamideSimilar dihydropyridine coreAntitumor and antimicrobial
1-benzyl-N-cyclohexyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamideSimilar core with different substituentsModerate enzyme inhibition

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